molecular formula C17H16FN3O B11202417 N-(2,5-Dimethylphenyl)-2-{6-fluoroimidazo[1,2-A]pyridin-2-YL}acetamide

N-(2,5-Dimethylphenyl)-2-{6-fluoroimidazo[1,2-A]pyridin-2-YL}acetamide

Cat. No.: B11202417
M. Wt: 297.33 g/mol
InChI Key: WOKIWIIINSKPPV-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-2-{6-fluoroimidazo[1,2-A]pyridin-2-YL}acetamide: is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethylphenyl)-2-{6-fluoroimidazo[1,2-A]pyridin-2-YL}acetamide typically involves the following steps:

    Formation of the Imidazopyridine Core: This step involves the cyclization of a suitable precursor to form the imidazopyridine ring.

    Acetamide Formation: The imidazopyridine derivative is then reacted with 2,5-dimethylphenylamine to form the acetamide derivative. This step often requires the use of coupling agents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethylphenyl)-2-{6-fluoroimidazo[1,2-A]pyridin-2-YL}acetamide undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazopyridine ring, using nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further analyzed for their biological activities.

Scientific Research Applications

N-(2,5-Dimethylphenyl)-2-{6-fluoroimidazo[1,2-A]pyridin-2-YL}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)-2-{6-fluoroimidazo[1,2-A]pyridin-2-YL}acetamide involves its interaction with specific molecular targets in the cell. The compound binds to certain proteins or enzymes, inhibiting their activity and thereby affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-Dimethylphenyl)-2-{6-fluoroimidazo[1,2-A]pyridin-2-YL}acetamide is unique due to the presence of the fluoroimidazopyridine ring, which imparts distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H16FN3O

Molecular Weight

297.33 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide

InChI

InChI=1S/C17H16FN3O/c1-11-3-4-12(2)15(7-11)20-17(22)8-14-10-21-9-13(18)5-6-16(21)19-14/h3-7,9-10H,8H2,1-2H3,(H,20,22)

InChI Key

WOKIWIIINSKPPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2=CN3C=C(C=CC3=N2)F

Origin of Product

United States

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